molecular formula C18H20FN3O2S B2422484 N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide CAS No. 338423-76-0

N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide

Cat. No.: B2422484
CAS No.: 338423-76-0
M. Wt: 361.44
InChI Key: RVZCJJSISNCZIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide is a chemical compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring substituted with dimethyl, propyl, and fluorobenzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Substitution Reactions: The benzimidazole core is then subjected to alkylation reactions to introduce the dimethyl and propyl groups at the 5 and 6 positions, respectively.

    Sulfonamide Formation: The final step involves the reaction of the substituted benzimidazole with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide
  • N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide

Uniqueness

N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzenesulfonamide group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its analogs .

Properties

IUPAC Name

N-(5,6-dimethyl-1-propylbenzimidazol-4-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S/c1-4-9-22-11-20-18-16(22)10-12(2)13(3)17(18)21-25(23,24)15-7-5-14(19)6-8-15/h5-8,10-11,21H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZCJJSISNCZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=CC=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.